N-methylcinnolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

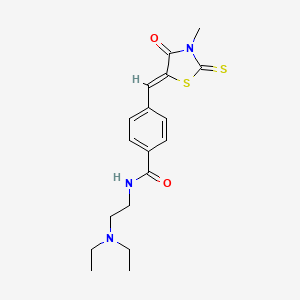

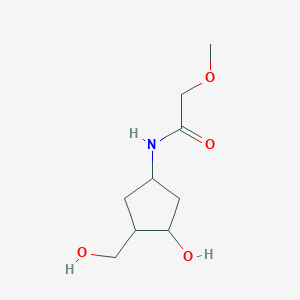

The molecular structure of N-methylcinnolin-4-amine consists of a cinnolinyl group attached to a methylamine . The compound’s InChI code is 1S/C9H9N3/c1-10-9-6-11-12-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,10,12) .Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. For instance, they can react with carboxylic acids to form amides . They can also undergo reactions involving α-hydroxylation with cytochrome P450 .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 158.2 . The compound’s InChI code is 1S/C9H9N3/c1-10-9-6-11-12-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,10,12) .Wissenschaftliche Forschungsanwendungen

Expedient Synthesis Techniques

N-methyl- and N-alkylamines are crucial in both academic research and industrial production due to their roles in life-science molecules. An expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts has been developed for the selective synthesis of N-methylated and N-alkylated amines. This cost-efficient protocol allows the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules, highlighting the significance of N-methylcinnolin-4-amine in the synthesis of fine and bulk chemicals (Senthamarai et al., 2018).

Antimicrobial Applications

This compound derivatives have shown promising antimicrobial activity. New series of quinolin-8-ol analogues were synthesized and evaluated for their in vitro antimicrobial activity against both gram-positive and gram-negative organisms. Compounds derived from this compound demonstrated interesting antibacterial activity, underscoring their potential as antimicrobial agents (Sharma et al., 2008).

Catalysis and CO2 Fixation

The catalytic N-formylation and N-methylation of amines using CO2 as the carbon source represent a sustainable approach for synthesizing pharmaceuticals and natural products. Thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines were described, showcasing the role of this compound in environmental sustainability and green chemistry (Das et al., 2016).

Pharmacokinetics and Anticancer Drugs

N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine (EAPB0203) and 1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine (EAPB0503) have emerged as promising anticancer drugs. Their pharmacokinetics, metabolism, and extensive binding to human plasma proteins, such as human serum albumin, were investigated, providing insight into the development of this compound derivatives as anticancer agents (Khier et al., 2010).

Heterocyclic Amines and Mutagenesis

The heterocyclic amines, including those related to this compound, are formed during the cooking of meats and are known mutagens and carcinogens. Their DNA adducts and implications for mutagenesis and carcinogenesis have been extensively studied, highlighting the importance of understanding these compounds' effects on health and disease (Schut & Snyderwine, 1999).

Safety and Hazards

Aromatic amines, such as N-methylcinnolin-4-amine, can pose significant health and environmental hazards. They can cause harm to human health and the environment. Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment . Exposure to amines can cause visual disturbances, which could potentially impair work efficiency and create difficulties in driving .

Eigenschaften

IUPAC Name |

N-methylcinnolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-10-9-6-11-12-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWMWQFXJCCGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2641287.png)

![5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2641290.png)

![1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride](/img/structure/B2641292.png)

![3-Benzoyl-6-ethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2641293.png)

![methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2641294.png)

![6-Chloro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2641296.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641308.png)